molecular formula C9H12N2O3 B11900767 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11900767
M. Wt: 196.20 g/mol
InChI Key: LYKRXVRMMMTXBT-UHFFFAOYSA-N
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Description

2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.206 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a butyl-substituted hydrazine with a suitable diketone, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to enhance efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.

    3-Oxo-2,3-dihydropyridazine-4-carboxylic acid: Another related compound with a simpler structure, often used in different research contexts.

Uniqueness: 2-Butyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its butyl substitution, which imparts specific chemical and physical properties that can be advantageous in certain applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial settings.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-butyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)7(9(13)14)4-5-10-11/h4-5H,2-3,6H2,1H3,(H,13,14)

InChI Key

LYKRXVRMMMTXBT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C(=CC=N1)C(=O)O

Origin of Product

United States

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